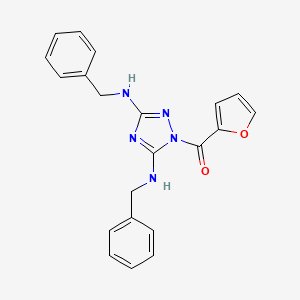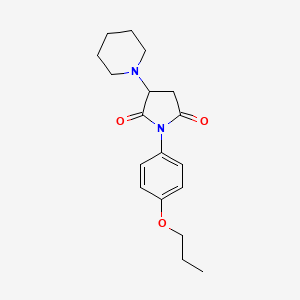
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine, also known as DBT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DBT is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In cancer cells, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway. In fungi and bacteria, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In animal studies, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have low toxicity and no significant adverse effects on organ function.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its low toxicity, easy synthesis, and potential applications in various fields. However, one of the limitations of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential applications of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine.
Zukünftige Richtungen
There are several future directions for research on N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine, including the development of more efficient synthesis methods, the investigation of its potential applications in medicine and agriculture, and the elucidation of its mechanism of action. In medicine, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has potential as a novel anticancer agent and could be further developed for clinical use. In agriculture, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine could be used as a more sustainable alternative to conventional pesticides. Additionally, the development of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine-based materials could have potential applications in catalysis and materials science.
Synthesemethoden
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine can be synthesized using various methods, including the reaction of 2-furoyl chloride with N,N'-dibenzyl-1,2,4-triazole-3,5-diamine in the presence of a base. The yield of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its anticancer, antifungal, and antibacterial activities. In agriculture, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have potential as a plant growth regulator and pesticide. In materials science, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials synthesis.
Eigenschaften
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(18-12-7-13-28-18)26-21(23-15-17-10-5-2-6-11-17)24-20(25-26)22-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMLFXLDJANXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)
![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889932.png)
![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)



![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)
![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)

![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)